1-Butyl-3-phenylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLMUGKRDLWVJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212752 |

Source

|

| Record name | Urea, 1-butyl-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-01-2 |

Source

|

| Record name | N-Butyl-N′-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-butyl-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-3-phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-butyl-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butyl-1-phenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-3-phenylthiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ32MRM6VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Butyl-3-phenylthiourea CAS number

An In-depth Technical Guide to 1-Butyl-3-phenylthiourea

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6336-01-2), a substituted thiourea derivative with significant potential in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's core chemical properties, a detailed methodology for its synthesis and characterization, an exploration of its biological activities and potential mechanisms of action, and essential safety protocols. By synthesizing data from established chemical suppliers, safety data sheets of related analogs, and peer-reviewed literature, this guide serves as an authoritative resource for laboratories investigating the therapeutic applications of thiourea scaffolds.

Part 1: Core Chemical and Physical Properties

This compound is an organosulfur compound belonging to the thiourea family.[1] Its structure, featuring a butyl group and a phenyl group attached to the thiourea core, imparts specific physicochemical characteristics that influence its reactivity and biological profile.

Chemical Identity

| Identifier | Value | Reference |

| Compound Name | This compound | [2][3][4] |

| Synonyms | N-Butyl-N'-phenylthiourea, 1-Butyl-3-phenyl-2-thiourea | [5] |

| CAS Number | 6336-01-2 | [2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₆N₂S | [2][5][6] |

| Molecular Weight | 208.32 g/mol | [3][6] |

| SMILES | C(Nc1ccccc1)(=S)NCCCC | [5] |

| InChI Key | MXLMUGKRDLWVJZ-UHFFFAOYSA-N | [6] |

Physicochemical Data

The following properties are critical for experimental design, including solvent selection and purification strategies.

| Property | Value | Reference / Note |

| Appearance | White to light tan crystalline powder | [7] (Based on related compounds) |

| Melting Point | 62-64 °C | [3] |

| Boiling Point | 287.1 °C at 760 mmHg | [7] (Data for the related tert-butyl isomer) |

| Density | 1.103 g/cm³ | [7] (Data for the related tert-butyl isomer) |

| Solubility | Soluble in organic solvents (DMSO, DMF); Sparingly soluble in aqueous buffers | [7] (Based on related compounds) |

Spectroscopic Profile

Structural confirmation of this compound is typically achieved through standard spectroscopic methods. The expected signals are outlined below.

| Technique | Expected Signals / Peaks | Reference |

| ¹H NMR | Signals for the butyl group protons; Multiplets in the aromatic region (phenyl group); Broad singlets for the N-H protons. | [7] |

| ¹³C NMR | Resonances for the butyl carbons; Aromatic carbon signals in the downfield region; A characteristic signal for the thiocarbonyl (C=S) carbon. | [7] |

| FTIR (cm⁻¹) | N-H stretching vibrations (3100-3400 cm⁻¹); C-H stretching of aromatic and aliphatic groups; C=S stretching vibration. | [7] |

Part 2: Synthesis and Characterization Workflow

The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry. A reliable and common method involves the nucleophilic addition of an amine to an isothiocyanate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for synthesizing substituted thioureas.[7] The causality behind this choice is its high efficiency and straightforward execution. The reaction proceeds via the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.

Materials:

-

Phenyl isothiocyanate

-

n-Butylamine

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Round-bottom flask, magnetic stirrer, and addition funnel

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl isothiocyanate in an anhydrous solvent.

-

Amine Addition: Slowly add a solution of n-butylamine in the same solvent to the flask using an addition funnel, while maintaining continuous stirring at room temperature. The reaction is typically exothermic.[7]

-

Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed. This typically takes a few hours.[7]

-

Workup: Upon completion, remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[7]

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimum amount of a suitable hot solvent, such as ethanol.[7]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Workflow Diagram: Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization Protocol

To ensure the structural integrity and purity of the synthesized compound, the following self-validating analytical system should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]

-

Acquire ¹H and ¹³C NMR spectra.

-

Validation: The resulting spectra should show the expected chemical shifts, integration values, and coupling patterns corresponding to the butyl and phenyl groups, confirming the structure.[7]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

Part 3: Biological Activity and Potential Applications

Thiourea derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][8] While specific data for this compound is limited, extensive research on analogous compounds provides a strong basis for its potential applications.

Anticancer Activity

Many phenylthiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][9] The proposed mechanism often involves the induction of programmed cell death (apoptosis).

-

Mechanism of Action - Apoptosis Induction: Studies on related compounds suggest that they can trigger the intrinsic apoptosis pathway.[7] This involves the activation of initiator caspases, such as caspase-9, which subsequently activate executioner caspases like caspase-3, leading to cell death.[7] Furthermore, some evidence points to the involvement of the EGFR (Epidermal Growth Factor Receptor) and SIRT1 signaling pathways in the anticancer effects of these compounds.[7][10]

Diagram: Proposed Apoptotic Pathway

Caption: Proposed intrinsic apoptosis pathway induced by phenylthiourea derivatives.

Antimicrobial Properties

Thiourea derivatives have been investigated for their potential as novel antimicrobial agents to combat multidrug-resistant pathogens.[8][11]

-

Mechanism of Action - Enzyme Inhibition: A proposed mechanism for their antibacterial action is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[8] These enzymes are critical for DNA replication, and their disruption leads to bacterial cell death.

Other Potential Applications

-

Tyrosinase Inhibition: Phenylthiourea and its derivatives are well-known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7][12] This suggests potential applications in dermatology and cosmetics.

-

HDL Cholesterol Elevation: Studies on closely related 1-alkyl-3-phenylthiourea analogues have shown significant capabilities in elevating high-density lipoprotein (HDL) cholesterol, indicating potential use in managing cardiovascular disease.[13]

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound N-Phenylthiourea (CAS 103-85-5) provides an authoritative basis for handling procedures. Researchers must treat this compound with similar precautions.

Hazard Identification and First Aid

The following information is based on the SDS for N-Phenylthiourea and should be considered a guideline.

| Hazard | Description & Precautionary Statements | First Aid Measures | Reference |

| Acute Oral Toxicity | H300: Fatal if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | [14][15][16] |

| Skin Sensitization | H317: May cause an allergic skin reaction. P261: Avoid breathing dust. P272: Contaminated work clothing must not be allowed out of the workplace. P280: Wear protective gloves. | IF ON SKIN: Wash with plenty of water. If skin irritation or rash occurs, get medical advice. Remove all contaminated clothing immediately. | [14][15] |

| Inhalation | May be harmful if inhaled. Avoid breathing dust. | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [17][18] |

| Eye Contact | May cause irritation. | Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. | [18] |

Handling and Storage

-

Engineering Controls: Use only under a chemical fume hood. Ensure adequate ventilation to avoid dust formation.[17][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18] Respiratory protection is required when dusts are generated.[14]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials like strong oxidizing agents.[15][17]

Conclusion

This compound (CAS 6336-01-2) is a compound of significant interest for chemical and pharmaceutical research. Its straightforward synthesis, combined with the diverse biological activities demonstrated by its structural analogs—including anticancer and antimicrobial properties—positions it as a valuable scaffold for further investigation. This guide provides the foundational technical knowledge required for its synthesis, characterization, and safe handling, empowering researchers to explore its full therapeutic potential. Future studies should focus on elucidating its precise mechanisms of action and quantifying its efficacy in various biological models.

References

- An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea. Benchchem.

-

1-Phenyl-3-butylthiourea. ChemBK. [Link]

-

This compound. Drugfuture.com. [Link]

-

This compound. gsrs.ncats.nih.gov. [Link]

- Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.

-

SAFETY DATA SHEET - N-Phenylthiourea. Fisher Scientific. [Link]

-

Safety Data Sheet - N-Phenylthiourea. West Liberty University. [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Royal Society of Chemistry. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central (PMC). [Link]

-

Synthesis of phenyl thiourea. PrepChem.com. [Link]

-

Phenylthiourea | C7H8N2S. PubChem. [Link]

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. [Link]

-

α-PHENYLTHIOUREA. Organic Syntheses Procedure. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-BUTYL-3-PHENYL-2-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound [drugfuture.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jppres.com [jppres.com]

- 11. ijcrt.org [ijcrt.org]

- 12. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. westliberty.edu [westliberty.edu]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.de [fishersci.de]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties of 1-Butyl-3-phenylthiourea

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound (CAS No. 6336-01-2), a substituted thiourea derivative. This document collates available data on its physicochemical characteristics, synthesis, purification, spectral properties, and potential biological activities, offering detailed experimental protocols and visual representations of its structure and synthesis workflow. It is intended as a critical resource for researchers, scientists, and drug development professionals working with or exploring the applications of substituted thioureas.

Core Chemical and Structural Properties

This compound is an N,N'-disubstituted thiourea featuring a linear butyl group and an aromatic phenyl group attached to the central thiourea core. This structure imparts a combination of lipophilicity from the alkyl and aryl groups and hydrogen bonding capability from the N-H protons, influencing its solubility, reactivity, and biological interactions. The key identifiers and physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6336-01-2 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂S | [1][3] |

| Molecular Weight | 208.32 g/mol | [3] |

| Appearance | White to light tan crystalline powder | [4] |

| Melting Point | 62-64 °C | [1] |

| Solubility | Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers. |[4][5][6] |

Caption: Chemical Structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is reliably achieved through the nucleophilic addition of an amine to an isothiocyanate. This method is straightforward, generally high-yielding, and allows for facile purification of the final product.

Causality in Experimental Design

The choice of phenyl isothiocyanate and n-butylamine as reactants is foundational. The reaction capitalizes on the high electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S) and the nucleophilicity of the primary amine. The reaction is typically conducted in an anhydrous solvent to prevent unwanted side reactions of the isothiocyanate with water. The process is often exothermic, necessitating controlled addition of the amine to manage the reaction temperature.

Step-by-Step Synthesis Protocol

Materials:

-

Phenyl isothiocyanate

-

n-Butylamine

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl isothiocyanate in an anhydrous solvent.

-

Equip the flask with a magnetic stirrer and an addition funnel containing a solution of n-butylamine in the same anhydrous solvent.

-

With continuous stirring at room temperature, add the n-butylamine solution dropwise to the flask. The reaction is typically exothermic, so the addition rate should be controlled to maintain a gentle reflux.[4]

-

Allow the reaction to proceed for several hours until completion. Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[4]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as ethanol or a hexane/dichloromethane mixture.[4]

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, further cool the solution in an ice bath.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Caption: Workflow for Synthesis and Purification.

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques. The expected spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) |

|---|---|

| ¹H NMR | Signals for the butyl group protons (aliphatic region), multiplets for the phenyl group protons (aromatic region, ~7.0-7.5 ppm), and broad singlets for the two N-H protons.[4][7] |

| ¹³C NMR | Resonances for the four distinct butyl carbons, signals for the aromatic carbons, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon.[4][8] |

| FTIR (cm⁻¹) | N-H stretching vibrations (3100-3400 cm⁻¹), aliphatic and aromatic C-H stretching, and a characteristic C=S stretching vibration.[4] |

Reactivity and Potential Biological Applications

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities.[9][10] While specific data on this compound is limited, its structural motifs suggest potential applications in several areas of drug development.

Anticancer and Pro-Apoptotic Activity

Many phenylthiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][8][10] This activity is often mediated by the induction of apoptosis.[4] The proposed mechanism can involve the intrinsic pathway, where the compound induces cellular stress, leading to the activation of caspase cascades (e.g., caspase-9 and caspase-3) and culminating in programmed cell death.[4]

Caption: Proposed Intrinsic Apoptosis Pathway.

Enzyme Inhibition

Phenylthiourea and its analogs are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.[4][5] The mechanism is believed to be competitive, with the thiourea derivative binding to the enzyme's active site. This property suggests potential applications in treating hyperpigmentation disorders.

Other Potential Applications

Studies on related 1-alkyl-3-phenylthiourea compounds have shown potential for elevating high-density lipoprotein (HDL) levels, indicating possible applications in cardiovascular disease research.[11] Furthermore, the thiourea scaffold is prevalent in compounds with antimicrobial and antiviral activities.[9]

Safety, Handling, and Storage

Given the known hazards of related compounds, this compound must be handled with care. Phenylthiourea is classified as fatal if swallowed and may cause an allergic skin reaction.[12][13]

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Do not ingest, inhale, or allow contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The storage area should be secure and accessible only to authorized personnel.[14]

References

- An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea. (2025). Benchchem.

- Biological Evaluation of 1-alkyl-3-phenylthioureas as Orally Active HDL-elevating Agents. (2006). Bioorganic & Medicinal Chemistry Letters.

- N-Phenylthiourea Product Inform

- This compound. GSRS.

- Safety Data Sheet for Phenylthiourea. (2025). Sigma-Aldrich.

- 7,8,9,10-tetrahydro-6H-phenazin-2-one, CasNo.6271-46-1. Dayang Chem.

- 1-Phenyl-3-butylthiourea. (2024). ChemBK.

- Safety Data Sheet for N-Phenylthiourea. (2025). Fisher Scientific.

- Phenylthiourea Safety Inform

- CAS No.6271-46-1. LookChem.

- CAS List Page 6271-46-1. Howei Pharm.

- Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. (2022). PubMed Central.

- Essential Safety and Logistical Information for Handling 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea. (2025). Benchchem.

- This compound. Drugfuture.

- 1-Butyl-3-(2-oxo-1-phenylindolin-3-yl)thiourea Spectra. (2025). SpectraBase.

- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2023). IJCRT.org.

- 1-BUTYL-3-PHENYL-2-THIOUREA AldrichCPR. Sigma-Aldrich.

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv

- Biological Applications of Thiourea Deriv

- Phenylthiourea. (2024). PubChem, NIH.

- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research.

- α-PHENYLTHIOUREA. Organic Syntheses Procedure.

- Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. (2021).

- 1-tert-butyl-3-phenylthiourea CAS number and properties. (2025). Benchchem.

- N-Phenylthiourea. Cayman Chemical.

- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). MDPI.

- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022).

- 1H-NMR spectra of the thiourea derivatives. (2021).

- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). PubMed.

- Antioxidant 5057. ChemicalBook.

- Thermal Stability and Decomposition of 1-Butyl-3-methylimidazolium Hydroxide: A Technical Guide. (2025). Benchchem.

- POLY(STYRENE-CO-MALEIC ACID)

- 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2025). Semantic Scholar.

- Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. (2014). PubMed Central.

- Common issues with 1-tert-butyl-3-phenylthiourea solubility in aqueous buffers. (2025). Benchchem.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [drugfuture.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ijcrt.org [ijcrt.org]

- 10. mdpi.com [mdpi.com]

- 11. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. resources.finalsite.net [resources.finalsite.net]

Introduction: The Significance of Substituted Thioureas

An In-depth Technical Guide to the Synthesis of 1-Butyl-3-phenylthiourea

Prepared by: Gemini, Senior Application Scientist

Thiourea derivatives are a versatile class of organic compounds characterized by the N-C(S)-N core structure. Their unique ability to act as hydrogen bond donors and engage in various chemical interactions has made them invaluable scaffolds in diverse scientific fields. Molecules like this compound are not merely synthetic curiosities; they serve as crucial building blocks in medicinal chemistry, with analogs exhibiting a wide range of biological activities including antiviral, antibacterial, and anticancer properties.[1][2] They are also employed in materials science as ligands for metal complexes and as precursors for N-heterocyclic carbenes.[1] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, grounded in fundamental chemical principles and practical laboratory insights.

Part 1: The Underlying Chemistry: A Mechanistic Perspective

The synthesis of 1,3-disubstituted thioureas is a classic example of nucleophilic addition. The most direct and high-yielding route involves the reaction of an amine with an isothiocyanate.[3] In this specific case, the aliphatic primary amine, n-butylamine, acts as the nucleophile, while phenyl isothiocyanate serves as the electrophile.

The Reaction Mechanism:

The reaction proceeds via a straightforward, often exothermic, two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine attacks the highly electrophilic central carbon atom of the isothiocyanate group (C=S).[4] This carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms.

-

Proton Transfer: This attack forms a transient, zwitterionic intermediate. A rapid intramolecular proton transfer from the newly bonded, positively charged nitrogen to the negatively charged nitrogen of the original isothiocyanate moiety occurs, yielding the stable, neutral this compound product.[4]

The efficiency of this reaction is influenced by the electronic properties of the reactants. The electron-donating nature of the butyl group enhances the nucleophilicity of the amine, making it a potent reactant.[4]

Caption: Figure 1: Nucleophilic addition mechanism for the synthesis of this compound.

Part 2: The Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution of each step, confirmed by appropriate analytical checks, ensures the integrity of the final product.

Materials and Equipment

| Reagent / Material | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 103-72-0 | Toxic, corrosive, moisture-sensitive.[5] |

| n-Butylamine | C₄H₁₁N | 73.14 | 109-73-9 | Flammable, corrosive, toxic. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade recommended. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |

| Equipment | ||||

| Round-bottom flask (100 mL) | ||||

| Magnetic stirrer and stir bar | ||||

| Dropping funnel | ||||

| Condenser (optional) | ||||

| Rotary evaporator | ||||

| Buchner funnel and filter paper | ||||

| Beakers and Erlenmeyer flasks | ||||

| TLC plates (Silica gel) |

Step-by-Step Synthesis Procedure

Safety First: This entire procedure must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.[6] Phenyl isothiocyanate is highly toxic and corrosive; avoid inhalation and skin contact.[5][7][8]

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenyl isothiocyanate (5.0 g, 36.98 mmol).

-

Dissolve the phenyl isothiocyanate in 25 mL of dichloromethane (DCM).[9] Begin stirring the solution at room temperature.

-

-

Reagent Addition:

-

In a separate beaker, prepare a solution of n-butylamine (2.71 g, 3.2 mL, 36.98 mmol) in 15 mL of DCM.

-

Transfer this amine solution to a dropping funnel and position it over the reaction flask.

-

Add the n-butylamine solution dropwise to the stirring phenyl isothiocyanate solution over a period of 15-20 minutes.

-

Expert Insight: The slow, dropwise addition is critical for controlling the reaction's exothermicity.[9] A rapid addition can cause the solvent to boil and may lead to side-product formation. An ice bath can be used for additional temperature control if needed.

-

-

Reaction:

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.[9]

-

Process Validation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting material (phenyl isothiocyanate) and the reaction mixture. The reaction is complete when the phenyl isothiocyanate spot has disappeared.[9]

-

Work-up and Purification

-

Isolation:

-

Once the reaction is complete, remove the solvent using a rotary evaporator under reduced pressure to yield the crude product.[9] The crude product should be a white or off-white solid.

-

-

Purification by Recrystallization:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.[9]

-

Expert Insight: Using the minimum amount of hot solvent is key to maximizing the yield during recrystallization. Adding too much solvent will result in the product remaining dissolved even after cooling.

-

Allow the solution to cool slowly to room temperature. Crystalline product should begin to precipitate.

-

To maximize crystal formation, place the flask in an ice bath for 20-30 minutes.[9]

-

Collect the purified white crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Dry the crystals in a vacuum oven or air-dry to a constant weight. A typical yield is in the range of 85-95%.

-

Structural Verification and Quality Control

To ensure the identity and purity of the synthesized this compound, the following characterization is essential:

-

Melting Point: A sharp melting point is a strong indicator of purity. The literature value for the related Phenylthiourea is 145-150 °C.[9]

-

FTIR Spectroscopy: Prepare a KBr pellet or a thin film of the sample. The spectrum should show characteristic absorption bands:

-

NMR Spectroscopy: Dissolve a small amount of the product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Expect signals corresponding to the butyl group (a triplet for the terminal CH₃, multiplets for the CH₂ groups) and the phenyl group (multiplets in the aromatic region), as well as broad singlets for the N-H protons.[9][10]

-

¹³C NMR: Expect signals for the four distinct carbons of the butyl group, the aromatic carbons, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon.[9][10]

-

-

Mass Spectrometry (MS): To confirm the molecular weight (208.32 g/mol ).

Part 3: Data Summary and Workflow Visualization

Quantitative Data Summary

| Parameter | Value | Moles (mmol) | Notes |

| Phenyl Isothiocyanate | 5.0 g | 36.98 | Limiting Reagent |

| n-Butylamine | 2.71 g (3.2 mL) | 36.98 | 1.0 equivalent |

| Dichloromethane (DCM) | 40 mL | - | Solvent |

| Reaction Temperature | Room Temperature | - | |

| Reaction Time | 2-3 hours | - | Monitor by TLC |

| Expected Yield | ~6.5 - 7.0 g | - | ~85-95% |

Experimental Workflow Diagram

Caption: Figure 2: Step-by-step workflow from synthesis to final product analysis.

References

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea. BenchChem.

- Al-Mulla, A. (2017). A review: biological and pharmaceutical applications of thiourea and its derivatives.

-

ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]

- Kaupp, G. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1851–1871.

- BenchChem. (2025). Optimization of reaction conditions for thiourea synthesis from isothiocyanates. BenchChem.

-

IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link]

-

Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? r/OrganicChemistry. Available at: [Link]

-

Loba Chemie. (2018). PHENYL ISOTHIOCYNATE For Synthesis MSDS. Loba Chemie. Available at: [Link]

-

Exposome-Explorer. (n.d.). Material Safety Data Sheet Phenyl isothiocyanate. Exposome-Explorer. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. Carl ROTH. Available at: [Link]

- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(2), 207-216.

-

ResearchGate. (n.d.). FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. lobachemie.com [lobachemie.com]

- 8. carlroth.com [carlroth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jppres.com [jppres.com]

An In-depth Technical Guide to the Mechanism of Action of 1-Butyl-3-phenylthiourea

Introduction

1-Butyl-3-phenylthiourea is a synthetic small molecule belonging to the thiourea class of compounds, which has garnered significant interest in the fields of medicinal chemistry and drug discovery. The thiourea scaffold is recognized for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound, with a focus on its effects at the molecular and cellular levels. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activities and guidance on experimental approaches for its investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its biological activity and designing relevant experiments.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂S |

| Molecular Weight | 208.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; sparingly soluble in water. |

| Melting Point | 62-64°C |

Core Mechanisms of Action

The biological effects of this compound are multifaceted, stemming from its ability to interact with several key cellular targets and signaling pathways. The primary mechanisms of action are detailed below.

Induction of Apoptosis in Cancer Cells

A prominent and well-documented effect of phenylthiourea derivatives is their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic activity is a cornerstone of its potential as an anticancer agent.

Molecular Pathway: The induction of apoptosis by this compound is thought to proceed primarily through the intrinsic (mitochondrial) pathway. This involves the following key steps:

-

Upregulation of Pro-apoptotic Proteins: The compound may increase the expression of pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspases, caspase-3 and caspase-7. These caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Validation: The pro-apoptotic effects of this compound can be rigorously investigated using a combination of cellular and biochemical assays.

-

Cell Viability Assays (MTT, MTS): To determine the cytotoxic concentration of the compound.

-

Caspase Activity Assays: To measure the activation of key executioner caspases.

-

Western Blot Analysis: To detect the cleavage of PARP and the expression levels of Bcl-2 family proteins.

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.

Enzyme Inhibition: Tyrosinase

Phenylthiourea and its derivatives are well-established inhibitors of tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway.[1] This inhibitory activity makes them of interest for applications in dermatology and cosmetology for the treatment of hyperpigmentation disorders.

Mechanism of Inhibition: The inhibition of tyrosinase by this compound is believed to be competitive. The thiourea moiety can chelate the copper ions in the active site of the enzyme, thereby preventing the binding of the natural substrate, L-tyrosine, and halting the production of melanin.

Experimental Validation:

-

In Vitro Tyrosinase Inhibition Assay: A colorimetric assay using L-DOPA as a substrate can be employed to determine the IC50 value of this compound for tyrosinase inhibition.

Potential Interaction with the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2] Some N-substituted thiourea derivatives have been reported to act as inhibitors of EGFR signaling.[2][3]

Putative Mechanism: While the direct binding of this compound to EGFR has not been definitively established, it is hypothesized that it may act as a tyrosine kinase inhibitor (TKI). By binding to the ATP-binding site of the EGFR kinase domain, it could prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.

Caption: Putative inhibition of EGFR signaling by this compound.

Experimental Validation:

-

EGFR Kinase Assay: An in vitro assay to measure the direct inhibitory effect of the compound on EGFR kinase activity.

-

Western Blot Analysis: To assess the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK in treated cells.

-

Cell-Based Proliferation Assays: Using cancer cell lines known to be dependent on EGFR signaling.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Some bis-thiourea derivatives have been shown to target microtubule polymerization, leading to mitotic arrest and apoptosis.[4]

Putative Mechanism: this compound may interfere with the dynamic instability of microtubules, either by inhibiting their polymerization or by promoting their depolymerization. This disruption of the mitotic spindle would lead to an arrest in the G2/M phase of the cell cycle and subsequently trigger apoptosis.

Experimental Validation:

-

In Vitro Tubulin Polymerization Assay: To directly measure the effect of the compound on the assembly of purified tubulin.

-

Immunofluorescence Microscopy: To visualize the effects on the microtubule network and mitotic spindle formation in treated cells.

-

Cell Cycle Analysis by Flow Cytometry: To determine the percentage of cells arrested in the G2/M phase.

Anti-inflammatory Activity

Thiourea derivatives have also been investigated for their anti-inflammatory properties.[5] This is often attributed to their ability to modulate the production of pro-inflammatory cytokines.

Putative Mechanism: this compound may inhibit the signaling pathways that lead to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). This could involve the inhibition of transcription factors like NF-κB.

Experimental Validation:

-

ELISA: To measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of immune cells (e.g., macrophages) treated with the compound and stimulated with an inflammatory agent (e.g., LPS).

-

Western Blot Analysis: To investigate the activation of key inflammatory signaling proteins (e.g., phosphorylation of IκBα).

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to investigate the mechanism of action of this compound.

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)

This protocol describes the measurement of executioner caspase activity in cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Caspase-3/7 Assay Kit (containing a fluorogenic caspase-3/7 substrate, e.g., Ac-DEVD-AMC)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Treat the cells with the compound for the desired time (e.g., 24, 48 hours). Include a vehicle-only control.

-

Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions.

-

Lysis and Substrate Addition: Add the assay reagent to each well and incubate at room temperature for 1-2 hours, protected from light. The reagent will lyse the cells and allow the caspase enzymes to cleave the substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 350/450 nm for AMC).

-

Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the data to the vehicle control.

Caption: Workflow for the Caspase-3/7 Activity Assay.

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol details the detection of key apoptotic proteins in cells treated with this compound.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 3: In Vitro Tyrosinase Inhibition Assay (Colorimetric)

This protocol outlines a method to assess the inhibitory effect of this compound on mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

This compound

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of tyrosinase, L-DOPA, this compound, and kojic acid in phosphate buffer or DMSO as appropriate.

-

Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution to each well. Include a control with no inhibitor and a positive control with kojic acid.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20 minutes) at 37°C.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Quantitative Data Summary

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the literature, data from closely related phenylthiourea derivatives provide valuable insights into its potential potency. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea, a structurally similar compound, has demonstrated cytotoxic activity against various cancer cell lines.[4]

| Cell Line | Cancer Type | Reported IC50 (µM) for N-(4-t-butylbenzoyl)-N'-phenylthiourea[4] |

| MCF-7 | Breast Cancer | Data suggests potent activity |

| T47D | Breast Cancer | Moderate activity reported |

| HeLa | Cervical Cancer | Moderate activity reported |

Note: These values should be considered as indicative, and the specific cytotoxic profile of this compound should be determined experimentally.

Conclusion and Future Directions

This compound is a promising small molecule with a multifaceted mechanism of action that warrants further investigation. Its ability to induce apoptosis, inhibit key enzymes like tyrosinase, and potentially modulate critical signaling pathways such as EGFR and microtubule dynamics makes it a compound of significant interest for drug development, particularly in the area of oncology.

Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines.

-

Direct Target Identification: Employing techniques such as affinity chromatography or thermal shift assays to definitively identify its direct binding partners.

-

In Vivo Efficacy Studies: Evaluating the antitumor and anti-inflammatory effects of the compound in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this compound.

References

-

Coppola, G. M., Damon, R. E., Eskesen, J. B., France, D. S., & Paterniti, J. R., Jr. (2006). Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents. Bioorganic & medicinal chemistry letters, 16(1), 113–117. [Link]

-

Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(2), 206-216. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylthiourea. In PubChem. Retrieved January 12, 2026, from [Link]

-

Gadek, Z., et al. (2014). A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. Cancer biology & therapy, 15(7), 895–905. [Link]

-

Todorović, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(8), 3371. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 3. Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jppres.com [jppres.com]

- 5. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 1-Butyl-3-phenylthiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-phenylthiourea, a substituted thiourea derivative, presents significant interest in medicinal chemistry and materials science. A critical determinant of its utility is its solubility, a physicochemical property that governs its behavior in various experimental and physiological environments. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide synthesizes information on its known qualitative solubility, the properties of analogous compounds, and detailed, field-proven experimental protocols. By equipping researchers with the foundational knowledge and practical methodologies, this document serves as a vital resource for generating reliable solubility data, thereby accelerating research and development efforts.

Introduction: The Significance of Solubility in the Scientific Journey of this compound

This compound (Figure 1) is a molecule of interest due to the versatile chemical reactivity and biological activity associated with the thiourea scaffold. From potential applications in drug discovery to its use as a building block in organic synthesis, a thorough understanding of its fundamental properties is paramount.[1] Solubility, the extent to which a compound dissolves in a solvent to form a homogeneous solution, is a cornerstone of this understanding. It directly impacts:

-

Bioavailability: In drug development, poor aqueous solubility can severely limit a compound's absorption and, consequently, its therapeutic efficacy.

-

Formulation: Understanding solubility in various solvents is crucial for developing stable and effective formulations for administration or application.

-

Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a given solvent system dictates reaction rates and yields.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of a compound in various solvents at different temperatures.[2]

This guide will delve into the theoretical underpinnings of solubility, provide known data for this compound and related compounds, and offer detailed, step-by-step protocols for its experimental determination.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Physicochemical Properties and Known Solubility Profile

A foundational understanding of a compound's physicochemical properties provides context for its expected solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-tert-Butyl-3-phenylthiourea | N-Phenylthiourea |

| CAS Number | 6336-01-2[3] | 14327-04-9[2] | 103-85-5[4] |

| Molecular Formula | C₁₁H₁₆N₂S[5] | C₁₁H₁₆N₂S[2] | C₇H₈N₂S[4] |

| Molecular Weight | 208.32 g/mol [5] | 208.32 g/mol [2] | 152.2 g/mol [4] |

| Appearance | White to light tan crystalline powder (predicted) | White to light tan crystalline powder[2] | Crystalline solid[4] |

| Melting Point | 62-64°C | 145-150°C (for related Phenylthiourea)[2] | 145-150°C[6] |

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data from structurally similar compounds provide valuable insights:

-

Organic Solvents: this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7] This is a common characteristic for many substituted thiourea derivatives. For the related compound N-phenylthiourea, the solubility in these solvents is approximately 30 mg/mL.[4]

-

Aqueous Solutions: It is predicted to have very low solubility in aqueous buffers.[7] The presence of the hydrophobic butyl group and the phenyl ring contributes to its limited aqueous solubility. For N-phenylthiourea, the solubility in a 1:3 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/mL.[4][7]

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is a fundamental concept.

-

Solvent Polarity: Polar solvents, such as alcohols, can engage in hydrogen bonding and dipole-dipole interactions. Non-polar solvents, like hydrocarbons, primarily interact through weaker van der Waals forces. The thiourea moiety possesses both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom), suggesting that its interaction with various solvents will be nuanced.[8]

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.

Experimental Determination of Solubility: Protocols and Methodologies

Given the absence of comprehensive published data, the experimental determination of this compound's solubility is essential. The following section provides detailed protocols for established methods.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., methanol, ethanol, acetone, water). The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaking incubator at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Figure 2: Experimental Workflow for the Shake-Flask Method

Caption: A flowchart illustrating the key steps in the shake-flask method.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a powerful and widely used technique for the accurate quantification of solutes in solution.

Typical HPLC Method Parameters:

-

Column: A C18 reverse-phase column is generally suitable for compounds with the polarity of this compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV spectrophotometry at a wavelength of maximum absorbance for this compound (to be determined experimentally, but likely around 265 nm based on N-phenylthiourea).[4]

-

Calibration: A standard curve is generated by injecting known concentrations of this compound and plotting the peak area against concentration.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Template for Experimental Solubility Data of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |

| Water | Experimental Value | Calculated Value |

| Phosphate Buffered Saline (PBS) pH 7.4 | Experimental Value | Calculated Value |

Effect of Temperature

To investigate the temperature dependence of solubility, the shake-flask experiment can be repeated at different temperatures (e.g., 4°C, 25°C, 37°C). The results can be plotted as solubility versus temperature to visualize the trend.

Practical Considerations and Troubleshooting

-

Purity of the Compound: The purity of the this compound sample is critical for accurate solubility determination. Impurities can affect the solubility and the analytical quantification.

-

Equilibrium Time: It is essential to ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility is constant.

-

pH of Aqueous Solutions: For ionizable compounds, solubility can be highly dependent on the pH of the aqueous medium. While this compound is not strongly acidic or basic, it is good practice to use buffered solutions for aqueous solubility measurements.

-

Solution Stability: Thiourea derivatives can be susceptible to degradation under certain conditions. It is advisable to assess the stability of this compound in the chosen solvents over the course of the experiment, for instance, by analyzing for degradation products via HPLC.

Conclusion

This technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to navigate the solubility landscape of this compound. By understanding the theoretical principles, leveraging data from analogous compounds, and meticulously applying the detailed experimental protocols outlined herein, reliable and accurate solubility data can be generated. This crucial information will undoubtedly empower more informed decision-making in the synthesis, formulation, and biological evaluation of this promising compound, ultimately advancing its scientific and therapeutic potential.

References

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-tert-butyl-3-phenylthiourea.

-

Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. Retrieved from [Link]

- BenchChem. (2025). Common issues with 1-tert-butyl-3-phenylthiourea solubility in aqueous buffers.

- ResearchGate. (2025). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water.

-

Scribd. (n.d.). Solubility of Thiourea in Solvents | PDF. Retrieved from [Link]

- CORE. (n.d.). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques.

- BenchChem. (2025). solubility and stability of thiourea compounds in organic solvents.

- Cayman Chemical. (2025). Safety Data Sheet.

-

INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]

- BenchChem. (2025). Solubility Profile of 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide.

- DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.

- ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking.

- ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.

- BenchChem. (2025). Crystal Structure of N-Alkyl-N'-Phenyl-Thiourea Derivatives: A Technical Guide.

-

PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]

- Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis.

- IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.

- Cayman Chemical. (n.d.). PRODUCT INFORMATION.

- GSRS. (n.d.). This compound.

- Selleck Chemicals. (n.d.). 1-PHENYL-2-THIOUREA Tyrosinase inhibitor.

- ResearchGate. (2025). Measurement and correlation for solubility of thiourea in different solvents.

- BenchChem. (2025). Physical and chemical properties of N-Butyl-N'-decylthiourea.

- Cayman Chemical. (n.d.). N-Phenylthiourea (CAS 103-85-5).

-

ChemBK. (2024). 1-Phenyl-3-butylthiourea. Retrieved from [Link]

-

ChemBK. (n.d.). Phenylthiourea. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). 1-Butyl-3-phenylurea.

- Sigma-Aldrich. (n.d.). 1-BUTYL-3-PHENYL-2-THIOUREA AldrichCPR.

- BenchChem. (2025). Application of N-sec-butyl-N'-phenylthiourea in the Development of Antimicrobial Agents.

- MySkinRecipes. (n.d.). This compound.

- Drugfuture. (n.d.). This compound.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Polymer Chemistry (RSC Publishing). (2014). Is methanol really a bad solvent for poly(n-butyl methacrylate)? Low dispersity and high molecular weight polymers of n-butyl methacrylate synthesised via ATRP in anhydrous methanol.

Sources

Spectroscopic Characterization of 1-Butyl-3-phenylthiourea: A Technical Guide for Drug Development Professionals

Foreword: The Structural Elucidation Imperative

Molecular Structure and Isomeric Considerations

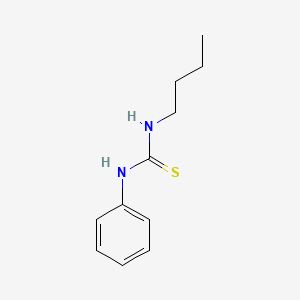

1-Butyl-3-phenylthiourea possesses a molecular formula of C₁₁H₁₆N₂S and a molecular weight of 208.32 g/mol .[1][2] The molecule's core is a thiourea moiety, substituted with a butyl group on one nitrogen and a phenyl group on the other. The presence of the N-H protons and the rotational freedom around the C-N bonds can, in some instances, lead to the existence of different conformational isomers in solution, which may be observable in NMR spectroscopy depending on the solvent and temperature.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be characterized by several key absorption bands.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3400 | Medium, Broad | N-H Stretching |

| 2850-2960 | Medium-Strong | C-H (Aliphatic) Stretching |

| ~3050 | Medium | C-H (Aromatic) Stretching |

| ~1600, ~1490 | Medium-Strong | C=C Aromatic Ring Stretching |

| ~1550 | Strong | N-H Bending and C-N Stretching |

| ~1250 | Strong | C=S Stretching (Thioamide I band) |

| ~750, ~690 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

Interpretation and Experimental Causality:

The broadness of the N-H stretching band in the 3100-3400 cm⁻¹ region is indicative of hydrogen bonding, a common feature in thiourea derivatives.[3][4] The presence of both aliphatic and aromatic C-H stretching vibrations confirms the hybrid nature of the molecule. A key diagnostic feature for thioureas is the thioamide I band , which has a significant contribution from the C=S stretching vibration and is expected around 1250 cm⁻¹.[4] The precise position of this band can be influenced by the electronic effects of the substituents on the nitrogen atoms. The strong absorptions in the fingerprint region corresponding to the out-of-plane C-H bending of the monosubstituted benzene ring provide clear evidence for the phenyl group.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands.

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Spectral Data (in CDCl₃, 300 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.95 | Triplet | 3H | -CH₂CH₂CH₂CH₃ |

| ~1.45 | Sextet | 2H | -CH₂CH₂CH₂ CH₃ |

| ~1.65 | Quintet | 2H | -CH₂ CH₂CH₂CH₃ |

| ~3.60 | Quartet | 2H | -CH₂ NH- |

| ~7.20-7.60 | Multiplet | 5H | Aromatic protons (C₆H₅ ) |

| ~6.50 (broad) | Singlet | 1H | -CH₂NH - |

| ~8.00 (broad) | Singlet | 1H | -NH Ph |

Interpretation and Experimental Causality:

The aliphatic protons of the butyl group are expected to show characteristic splitting patterns due to spin-spin coupling with adjacent methylene groups. The downfield shift of the methylene group attached to the nitrogen (-CH₂ NH-) to around 3.60 ppm is due to the deshielding effect of the electronegative nitrogen atom. The aromatic protons will likely appear as a complex multiplet in the 7.20-7.60 ppm region. The two N-H protons are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration due to hydrogen bonding and exchange phenomena. The use of a deuterated solvent like CDCl₃ is crucial to avoid a large solvent signal obscuring the analyte's signals.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 75 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~13.8 | -CH₂CH₂CH₂CH₃ |

| ~20.1 | -CH₂CH₂CH₂ CH₃ |

| ~31.2 | -CH₂ CH₂CH₂CH₃ |

| ~45.0 | -CH₂ NH- |

| ~124.5 | ortho-Aromatic C-H |

| ~126.0 | para-Aromatic C-H |

| ~129.0 | meta-Aromatic C-H |

| ~137.0 | ipso-Aromatic C-N |

| ~180.5 | C =S (Thione) |

Interpretation and Experimental Causality:

The predicted chemical shifts for the butyl chain carbons are based on standard values for alkanes, with the carbon attached to the nitrogen being the most downfield in the aliphatic region. The aromatic carbon signals are predicted based on data for phenylthiourea and its derivatives. The most downfield signal, and a key diagnostic peak, will be that of the thione carbon (C=S) at approximately 180.5 ppm.[5] The significant downfield shift is due to the deshielding effect of the double bond to sulfur. The chemical shifts of the aromatic carbons in the closely related 1-Butyl-3-(p-fluorophenyl)-2-thiourea provide a strong basis for these predictions.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectral Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 208 | Moderate | [M]⁺ (Molecular Ion) |

| 152 | Moderate | [M - C₄H₈]⁺ |

| 135 | Strong | [C₆H₅NCS]⁺ |

| 93 | Strong | [C₆H₅NH₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |